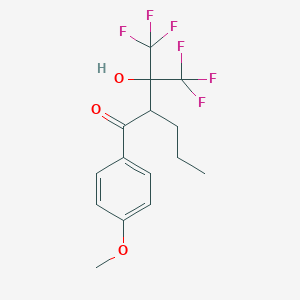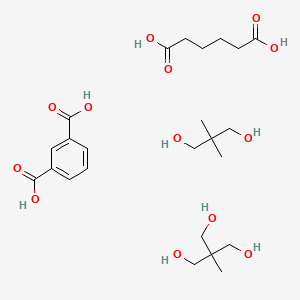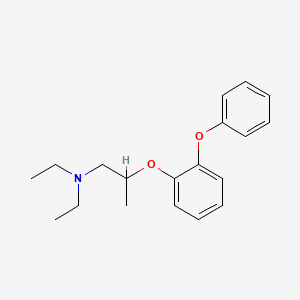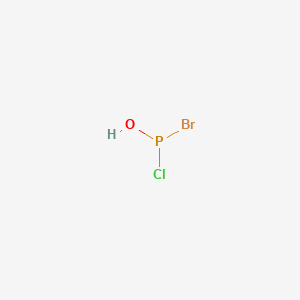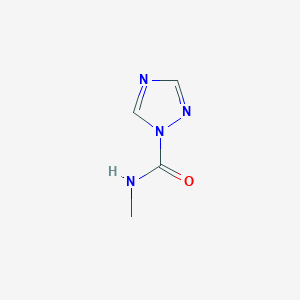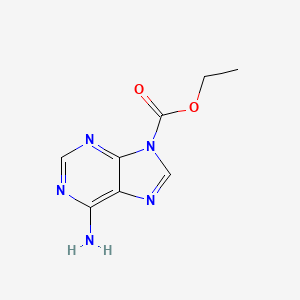
Ethyl 6-aminopurine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-aminopurine-9-carboxylate is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-aminopurine-9-carboxylate typically involves the reaction of 6-aminopurine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-aminopurine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted purine derivatives.
Applications De Recherche Scientifique
Ethyl 6-aminopurine-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to nucleic acid chemistry and the development of nucleotide analogs.
Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of ethyl 6-aminopurine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Ethyl 6-aminopurine-9-carboxylate can be compared with other similar compounds, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets this compound apart from these similar compounds is its specific ethyl ester functional group, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the development of novel derivatives with potentially enhanced therapeutic properties.
Propriétés
Formule moléculaire |
C8H9N5O2 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
ethyl 6-aminopurine-9-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3,(H2,9,10,11) |
Clé InChI |
VWWTVASNVKGYKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


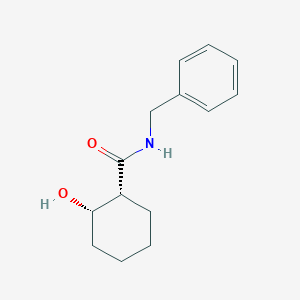
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
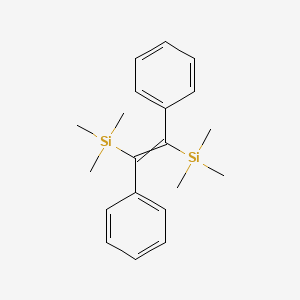
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
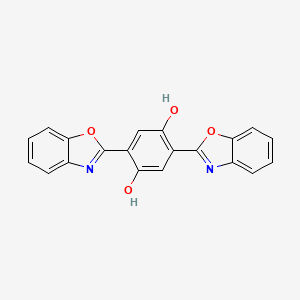
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

